molecular formula C10H17ClN2O2S2 B13969662 N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride

N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B13969662
M. Wt: 296.8 g/mol
InChI Key: BXZIUPKGZASTHR-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a thiophene ring, a sulfonamide group, and an aminocyclohexyl moiety. Sulfonamides are widely recognized for their role as carbonic anhydrase inhibitors, which have applications in various therapeutic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with 4-aminocyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs large-scale batch or continuous flow processes. These methods focus on optimizing yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes.

    Medicine: Potential therapeutic agent for conditions such as glaucoma, epilepsy, and certain cancers.

    Industry: Utilized in the development of agrochemicals and polymers

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts various physiological processes, making it useful in treating conditions like glaucoma and epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is unique due to its specific combination of a thiophene ring, sulfonamide group, and aminocyclohexyl moiety. This structure imparts distinct inhibitory properties on carbonic anhydrase enzymes, making it a valuable compound in therapeutic research .

Properties

Molecular Formula

C10H17ClN2O2S2

Molecular Weight

296.8 g/mol

IUPAC Name

N-(4-aminocyclohexyl)thiophene-2-sulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O2S2.ClH/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10;/h1-2,7-9,12H,3-6,11H2;1H

InChI Key

BXZIUPKGZASTHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NS(=O)(=O)C2=CC=CS2.Cl

Origin of Product

United States

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